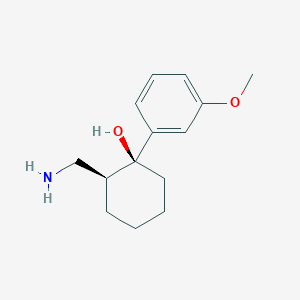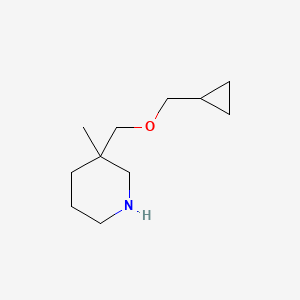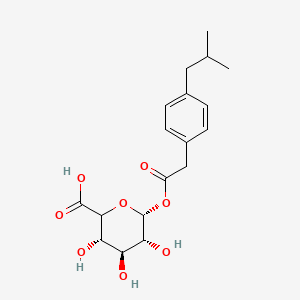
Ibufenac Acyl-Beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ibufenac Acyl-Beta-D-Glucuronide is a metabolite of ibufenac, a nonsteroidal anti-inflammatory drug (NSAID). This compound is formed through the process of glucuronidation, where ibufenac is conjugated with glucuronic acid. The resulting compound is more water-soluble, facilitating its excretion from the body. This process is crucial for the metabolism and elimination of many drugs, including NSAIDs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ibufenac Acyl-Beta-D-Glucuronide typically involves the enzymatic reaction of ibufenac with uridine diphosphate glucuronic acid (UDPGA) in the presence of UDP-glucuronosyltransferase (UGT) enzymes. This reaction occurs primarily in the liver, where UGT enzymes are abundant .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of recombinant UGT enzymes to catalyze the glucuronidation reaction. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ibufenac Acyl-Beta-D-Glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of the glucuronide bond, resulting in the release of ibufenac and glucuronic acid.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidative metabolites.
Substitution: Nucleophilic substitution reactions can occur, where the glucuronic acid moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions at physiological pH.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or molecular oxygen.
Substitution: Involves nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Hydrolysis: Ibufenac and glucuronic acid.
Oxidation: Various oxidative metabolites of ibufenac.
Substitution: Substituted ibufenac derivatives.
Scientific Research Applications
Ibufenac Acyl-Beta-D-Glucuronide has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and the stability of acyl glucuronides.
Biology: Investigated for its role in drug metabolism and the formation of reactive metabolites.
Medicine: Studied for its potential toxicological effects and its role in drug-induced liver injury.
Mechanism of Action
The mechanism of action of Ibufenac Acyl-Beta-D-Glucuronide involves its formation through the conjugation of ibufenac with glucuronic acid by UGT enzymes. This process increases the water solubility of ibufenac, facilitating its excretion from the body. The compound can also undergo hydrolysis, releasing ibufenac and glucuronic acid, which can then be reabsorbed and further metabolized .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen Acyl-Beta-D-Glucuronide: Another NSAID glucuronide with similar properties and metabolic pathways.
Diclofenac Acyl-Beta-D-Glucuronide: Similar in structure and function, but with different pharmacokinetic properties.
Ketoprofen Acyl-Beta-D-Glucuronide: Shares similar metabolic pathways but differs in its reactivity and stability.
Uniqueness
Ibufenac Acyl-Beta-D-Glucuronide is unique in its specific formation from ibufenac and its distinct pharmacokinetic profile. Its stability and reactivity differ from other acyl glucuronides, making it a valuable compound for studying drug metabolism and potential toxicological effects .
Properties
Molecular Formula |
C18H24O8 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-(2-methylpropyl)phenyl]acetyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H24O8/c1-9(2)7-10-3-5-11(6-4-10)8-12(19)25-18-15(22)13(20)14(21)16(26-18)17(23)24/h3-6,9,13-16,18,20-22H,7-8H2,1-2H3,(H,23,24)/t13-,14-,15+,16?,18-/m0/s1 |
InChI Key |
USRHMLCTGMMMCQ-ZOWQXGHRSA-N |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)CC(=O)O[C@@H]2[C@@H]([C@H]([C@@H](C(O2)C(=O)O)O)O)O |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


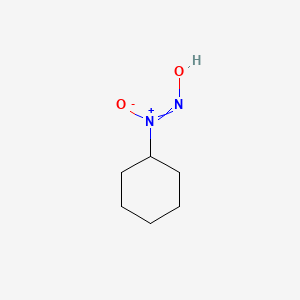
![5-(5-Methoxypyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13854651.png)


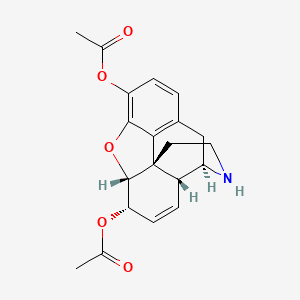
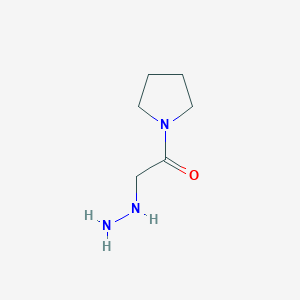



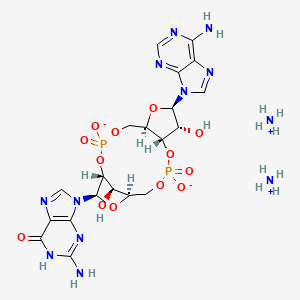
![3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide](/img/structure/B13854712.png)
